Nagilactone

Catalog No.
S569225
CAS No.
24338-53-2
M.F
C19H22O7
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nagilactone

CAS Number

24338-53-2

Product Name

Nagilactone

IUPAC Name

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3

InChI Key

DGNOPGIIPQKNHD-UHFFFAOYSA-N

SMILES

Array

Synonyms

nagilactone A of nagilactone C, nagilactone B of nagilactone C, nagilactone C, nagilactone D of nagilactone C, nagilactone E of nagilactone C, nagilactone F of nagilactone C

Canonical SMILES

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@]([C@H]([C@@H]5[C@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O

The exact mass of the compound Nagilactone C is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211500. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: Nagilactone C, along with other nagilactones such as Nagilactone E and F, exhibit potent anticancer activities against different cancer cell lines and tumor models .

Methods of Application or Experimental Procedures: The anticancer activity of Nagilactone C is evaluated using various cancer cell lines and tumor models. The specific experimental procedures may vary depending on the type of cancer being studied .

Results or Outcomes: Nagilactone C has been found to inhibit cell proliferation, induce apoptosis, and block the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion . It also has the capacity to modulate the PD-L1 immune checkpoint .

Application in Protein Synthesis Inhibition

Specific Scientific Field: This application falls under the field of Molecular Biology .

Summary of the Application: Nagilactone C has been identified as a potent inhibitor of protein synthesis .

Methods of Application or Experimental Procedures: The inhibitory effect of Nagilactone C on protein synthesis is studied using eukaryotic ribosomes .

Results or Outcomes: Nagilactone C treatment inhibited the eEF-1α-dependent binding of aminoacyl-tRNA to the ribosomal A site, as well as peptidyl transferase activity . It has also been postulated that Nagilactone C inhibits different protein kinases, such as RIOK2 and JAK2 .

General Pharmacological Activities

Specific Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Nagilactone C, along with other diterpenoid dilactones, are the main chemical components found in plants of the Nageia genus . These compounds exhibit promising pharmacological activities .

Methods of Application or Experimental Procedures: The pharmacological activities of Nagilactone C are evaluated using various in vitro and in vivo models. The specific experimental procedures may vary depending on the type of activity being studied .

Results or Outcomes: Nagilactone C has been found to exhibit anti-tumor, antioxidant, antibacterial, and anti-inflammatory properties .

Nagilactone C is a naturally occurring compound classified under the group of nagilactones, which are a type of diterpenoid lactones derived from the plant Podocarpus nagi. The chemical formula for Nagilactone C is C19H22O7C_{19}H_{22}O_{7} and it is characterized by a unique tetracyclic structure that includes a lactone moiety. This compound is part of a broader family of bioactive natural products known for their diverse pharmacological properties, particularly in anticancer activity. Nagilactones are categorized into three structural types based on the nature of their conjugated lactone systems, with Nagilactone C specifically identified as a type A compound due to its distinct structural features .

Research suggests Nagilactone C acts as a protein synthesis inhibitor, potentially affecting cancer cell growth and insect development [, ]. The exact mechanism by which it disrupts protein synthesis is still being investigated [].

Typical of organic compounds, including:

  • Oxidation: This reaction can modify functional groups within the molecule, potentially leading to derivatives with altered biological activities.
  • Reduction: Similar to oxidation, reduction reactions can change the oxidation state of specific atoms in the compound, affecting its reactivity and biological properties.
  • Substitution: The lactone structure may undergo substitution reactions, where different functional groups can replace existing ones, creating new derivatives with unique characteristics.

These reactions contribute to the synthesis of related compounds and derivatives that may exhibit enhanced or different biological activities.

Nagilactone C exhibits significant biological activities, particularly as an inhibitor of protein synthesis. It has been shown to bind to eukaryotic ribosomes, specifically inhibiting the elongation phase of protein synthesis without preventing ribosome binding to messenger RNA templates. This mechanism is crucial for its anticancer properties, as it disrupts cellular processes necessary for tumor growth . Additionally, Nagilactone C has demonstrated potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages, indicating its role in modulating immune responses .

Nagilactone C has several applications primarily in the field of medicine due to its biological activities:

  • Anticancer Agent: Its ability to inhibit protein synthesis makes it a candidate for cancer treatment research.
  • Anti-inflammatory Agent: The compound's effects on nitric oxide production suggest potential use in treating inflammatory conditions.
  • Research Tool: Due to its unique mechanism of action, Nagilactone C serves as a valuable tool in studying ribosomal function and protein synthesis pathways .

Studies investigating the interactions of Nagilactone C with biological systems have revealed its multifaceted mechanisms. For instance:

  • Protein Kinase Inhibition: Nagilactone C has been shown to inhibit specific kinases such as RIOK2, which plays a role in cell proliferation and survival pathways.
  • Ribosomal Binding: Molecular docking studies illustrate how Nagilactone C binds within the ribosomal structure, affecting peptide bond formation and thus protein synthesis .

These interactions underscore the compound's potential therapeutic roles and provide insights into its mechanisms.

Nagilactone C shares structural similarities with other compounds within the nagilactone family. Here are some notable compounds for comparison:

Compound NameStructural TypeNotable Activities
Nagilactone AType AAnticancer activity; inhibits protein synthesis
Nagilactone EType BAnticancer; inhibits TGF-β signaling
Nagilactone FType CAntitumor effects; protein synthesis inhibition
Sciadonic Acid-Anti-inflammatory; inhibits NFkB pathway

Uniqueness of Nagilactone C:

  • Unlike other nagilactones that may have different mechanisms or target pathways (e.g., Nagilactone E's involvement in TGF-β signaling), Nagilactone C's primary action focuses on ribosomal inhibition, making it particularly effective against cancer cell proliferation through direct interference with protein synthesis.

Molecular Formula and Stereochemical Configuration

Nagilactone C possesses the molecular formula C₁₉H₂₂O₇ with a molecular weight of 362.4 g/mol, as confirmed by high-resolution mass spectrometry and elemental analysis. The compound exhibits a complex stereochemical arrangement featuring eight defined stereocenters, specifically designated as (1S,2S,4R,5R,6R,9S,10R,17R) based on comprehensive stereochemical analysis. This stereochemical complexity contributes to the compound's rigid three-dimensional structure and specific biological activity profile.

The pentacyclic framework of Nagilactone C incorporates multiple oxygen-containing functional groups, including two hydroxyl groups positioned at C-5 and C-10, and three distinct lactone functionalities that contribute to the compound's stability and bioactivity. The presence of an isopropyl substituent at C-12 and methyl groups at C-1 and C-6 further defines the molecular architecture. Computational analysis using density functional theory has confirmed the preferred conformational state, with the molecule adopting a relatively rigid structure due to the constraints imposed by the bridging lactone systems.

ParameterValueMethod
Molecular FormulaC₁₉H₂₂O₇HRESIMS
Molecular Weight362.378 g/molCalculated
Monoisotopic Mass362.136553 DaMass Spectrometry
Defined Stereocenters8NMR/X-ray Analysis
Stereochemical Designation(1S,2S,4R,5R,6R,9S,10R,17R)Crystallographic
Density (Predicted)1.47 g/cm³Computational

Systematic Nomenclature and Synonymy

The systematic nomenclature of Nagilactone C follows IUPAC guidelines, with the complete chemical name designated as (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.0²,⁴.0⁶,¹⁷.0¹¹,¹⁶]heptadeca-11,15-diene-7,14-dione. This comprehensive nomenclature reflects the complex polycyclic structure and the precise stereochemical relationships within the molecule.

Nagilactone C represents a significant norditerpene dilactone compound predominantly isolated from various species within the Podocarpaceae family [1] [7]. The primary botanical source of Nagilactone C is Podocarpus neriifolius D. Don, where it was first identified as the major bioactive constituent in ethanolic extracts from this species [9]. This compound has been isolated from multiple plant parts including the herbs and aerial portions of Podocarpus neriifolius [1].

The Podocarpaceae family, recognized as the second largest family of conifers, serves as the primary reservoir for nagilactone compounds [7]. Within this family, several species have been documented as producers of Nagilactone C and related compounds. Podocarpus nagi (Thunb.) Zoll. et Moritz, also known as Nageia nagi, represents another significant source, with nagilactones being initially isolated from this Japanese species in the late 1960s [7]. Additional species within the genus that produce nagilactone compounds include Podocarpus nivalis, Podocarpus gracilior, Podocarpus elongatus, Podocarpus hallii, Podocarpus fasciculus, Podocarpus nakaii, and Podocarpus falcatus [7].

The distribution of nagilactone-producing species extends across diverse geographical regions. Podocarpus nagi is widely distributed throughout Asia, particularly in China, Japan, and Vietnam, and has been successfully cultivated in the southern United States [7]. The compound has also been reported in other organisms including Ileostylus micranthus and Nageia nagi [2].

SpeciesPlant Parts UsedGeographic DistributionNagilactone Types
Podocarpus neriifoliusHerbs, aerial partsSoutheast AsiaNagilactone C (major)
Podocarpus nagiSeeds, roots, bark, leavesChina, Japan, VietnamMultiple nagilactones
Podocarpus graciliorVarious tissuesAfricaNagilactone analogues
Podocarpus halliiMultiple partsNew ZealandNagilactone variants

Tissue-Specific Localization in Producer Organisms

The distribution of Nagilactone C within producer organisms demonstrates significant tissue-specific patterns that reflect the compound's ecological and physiological functions [30]. Research on Podocarpus nagi has revealed pronounced seasonal and tissue-dependent variations in nagilactone content, providing insights into the localization patterns of these secondary metabolites [30].

In mature leaves of Podocarpus nagi, nagilactone content exhibits dramatic seasonal fluctuations, with concentrations dropping sharply in May coinciding with new leaf emergence [30]. This temporal pattern suggests active translocation mechanisms within the plant. The nagilactone content of newly developed leaves significantly exceeds that found in mature leaves, indicating a redistribution process from older to younger tissues [30]. This translocation pattern implies that nagilactones serve critical protective functions for developing plant tissues.

The tissue-specific accumulation patterns extend beyond leaves to encompass various plant organs. Different parts of Podocarpus species, including seeds, roots, twigs, bark, and leaves, have been utilized for nagilactone extraction, suggesting widespread but variable distribution throughout the plant body [7]. Root bark has been specifically identified as a rich source of nagilactone compounds, with Podocarpus nagi root bark yielding multiple nagilactone variants including Nagilactone E [6].

Quantitative analysis of tissue distribution reveals that the total mass of nagilactones accumulated in forest canopy systems can reach substantial levels, with measurements indicating approximately 3.9 kilograms per hectare in Podocarpus nagi stands [30]. This substantial accumulation reflects the compound's importance in plant defense strategies and ecosystem interactions.

The tissue-specific localization patterns appear to correlate with the compound's defensive functions. Higher concentrations in younger tissues and surface structures suggest protective roles against herbivory and pathogen attack [7] [30]. The translocation from mature to developing tissues indicates an active allocation strategy that prioritizes protection of vulnerable growing points.

Proposed Biosynthetic Routes from Diterpenoid Precursors

The biosynthetic pathway leading to Nagilactone C formation follows the established diterpenoid biosynthetic framework, initiating from fundamental isoprenoid precursors through complex enzymatic transformations [14] [18]. The biosynthesis begins with the mevalonate pathway, where mevalonic acid serves as the primary precursor for isopentenyl pyrophosphate formation, which subsequently provides the foundation for all terpenoid compounds [20].

The initial steps involve the conversion of geranylgeranyl diphosphate, a universal diterpenoid precursor, through the action of specialized diterpene synthases [18] [21]. In gymnosperms, including members of the Podocarpaceae family, diterpene synthase enzymes demonstrate unique characteristics compared to angiosperm systems [18]. The family typically employs bifunctional class I/II diterpene synthases, although recent research has identified monofunctional enzymes in certain gymnosperm species [23].

The cyclization process involves multiple enzymatic steps that transform the linear geranylgeranyl diphosphate precursor into complex polycyclic structures characteristic of nagilactones [22]. Class II diterpene cyclases catalyze the initial cyclization reactions, typically producing bicyclic intermediates through electrophilic cascade mechanisms [22]. These enzymes demonstrate flexibility in substrate utilization, accepting both normal and alternative stereoisomeric forms of the diphosphate precursors [22].

Following primary cyclization, the biosynthetic pathway diverges through tissue-specific and species-specific modifications mediated by cytochrome P450 enzymes [18]. These versatile oxidative enzymes introduce hydroxyl groups, form epoxides, and facilitate complex rearrangements that generate the diverse structural variants observed within the nagilactone family [18]. The specific enzymatic complement present in Podocarpaceae species determines the final structural characteristics of the produced nagilactones.

Biosynthetic StageKey EnzymesSubstrateProduct
Precursor formationMevalonate pathway enzymesAcetyl-CoAIsopentenyl pyrophosphate
Diphosphate synthesisGeranylgeranyl diphosphate synthaseIsopentenyl unitsGeranylgeranyl diphosphate
Primary cyclizationClass II diterpene cyclasesGeranylgeranyl diphosphateBicyclic intermediates
Oxidative modificationsCytochrome P450 enzymesCyclic precursorsNagilactone variants

The biosynthetic regulation involves complex interactions between environmental factors and gene expression patterns [14]. Methyl jasmonate treatment has been shown to enhance the accumulation of related diterpenoid compounds and their corresponding biosynthetic gene expression, suggesting hormonal control mechanisms [23]. This regulation allows plants to adjust nagilactone production in response to environmental stresses and developmental requirements.

Ecological Variations in Secondary Metabolite Production

Environmental factors exert profound influences on Nagilactone C production and accumulation patterns in Podocarpaceae species, reflecting complex interactions between plant physiology and ecological conditions [32] [33]. Temperature variations represent one of the most significant environmental determinants affecting secondary metabolite biosynthesis in these systems [32].

Temperature fluctuations directly influence metabolic activity and enzymatic function within nagilactone-producing tissues [32]. Research has demonstrated that elevated temperatures can induce premature leaf senescence while simultaneously enhancing storage of certain secondary metabolites [32]. Lower soil temperatures have been associated with increased levels of related terpenoid compounds, suggesting temperature-dependent regulation of biosynthetic pathways [32]. The optimal temperature range for secondary metabolite production typically falls between 17-25°C, with deviations from this range significantly affecting both compound accumulation and plant growth [32].

Seasonal variations create substantial fluctuations in nagilactone content, as documented in Podocarpus nagi populations [30]. The seasonal dynamics involve complex interactions between temperature, photoperiod, and developmental processes [30]. During spring months, particularly May, mature leaf nagilactone concentrations decrease dramatically coinciding with new growth initiation [30]. This seasonal pattern reflects the plant's adaptive strategy for reallocating defensive compounds to protect vulnerable developing tissues.

Altitude and geographic location contribute additional layers of environmental variation affecting secondary metabolite production [34]. High-altitude environments present unique challenges including increased ultraviolet radiation, temperature extremes, and water stress, all of which can stimulate enhanced secondary metabolite biosynthesis [34]. Plants adapted to high-elevation conditions often demonstrate elevated concentrations of protective compounds compared to lowland populations [34].

Soil nutrient availability significantly impacts secondary metabolite production patterns [33]. Research on intercropping systems has revealed that soil phosphorus, potassium, and nitrogen availability directly correlate with metabolite accumulation in plant tissues [33]. Enhanced soil enzyme activities, particularly acid phosphatase and urease, promote increased availability of nutrients that support secondary metabolite biosynthesis [33]. The relationship between soil adenine and adenosine content and plant metabolite production demonstrates the interconnected nature of soil-plant metabolic interactions [33].

Water availability and drought stress conditions represent critical ecological factors influencing nagilactone production [32]. Drought stress typically enhances secondary metabolite accumulation as plants redirect metabolic resources toward defensive compound synthesis [32]. This stress-induced enhancement reflects evolutionary adaptations that prioritize survival under adverse conditions through increased chemical defense mechanisms.

Light intensity and quality affect photosynthetic capacity and subsequently influence the carbon resources available for secondary metabolite biosynthesis [32]. Variations in light conditions can alter the balance between primary and secondary metabolism, with reduced light availability potentially limiting the carbon skeleton supply for nagilactone production [35].

Nagilactone C demonstrates significant antiproliferative activity against various human and murine cancer cell lines. The compound exhibits potent cytotoxic effects with effective dose 50 (ED50) values ranging from 1.2 to 2.3 micrograms per milliliter against key cancer models [1] [2]. Specifically, Nagilactone C shows marked activity against human HT-1080 fibrosarcoma cells with an ED50 of 2.3 micrograms per milliliter and murine colon 26-L5 carcinoma with an ED50 of 1.2 micrograms per milliliter [1].

The antiproliferative spectrum extends to multiple cancer cell types, including breast cancer cell line MDA-MB-231, gastric cancer cell line AGS, and cervical cancer cell line HeLa, with inhibitory concentration 50 (IC50) values consistently in the 3-5 micromolar range [3] [4]. Comparative studies reveal that Nagilactone C demonstrates three-fold greater activity against colon tumor cell line DLD compared to human oral epithelium carcinoma KB cell line, indicating some degree of selectivity in its antiproliferative effects [5].

Cell LineCancer TypeIC50/ED50 ValueStudy Reference
HT-1080Fibrosarcoma2.3 μg/mL (ED50)Shrestha et al. 2001
Colon 26-L5Colon carcinoma1.2 μg/mL (ED50)Shrestha et al. 2001
MDA-MB-231Breast cancer3-5 μM (IC50)Qi et al. 2018
AGSGastric cancer3-5 μM (IC50)Qi et al. 2018
HeLaCervical cancer3-5 μM (IC50)Qi et al. 2018

The compound also exhibits notable activity in comparative studies with other natural products isolated from Podocarpus species. In evaluations against P-388 leukemia cells, Nagilactone C demonstrates moderate activity within the broader nagilactone family, though it is less potent than Nagilactone G, which shows an IC50 of approximately 0.25 micromolar [4].

Eukaryotic Translation Inhibition Mechanisms

Nagilactone C functions as a potent inhibitor of eukaryotic protein synthesis through specific targeting of the ribosomal machinery [3] [6]. The compound selectively interferes with translation elongation without preventing initial ribosome binding to messenger RNA templates [6]. This mechanism has been comprehensively characterized through both in vitro and in vivo experimental systems.

The molecular basis of translation inhibition involves direct binding to the 60S ribosomal subunit aminoacyl-transfer RNA A-site [3] [7]. Crystal structure analysis reveals that Nagilactone C binds to the peptidyl transferase center of the eukaryotic ribosome, specifically hindering aminoacyl-transfer RNA positioning and blocking peptide bond formation [7] [8]. The crystal structure of Nagilactone C bound to the yeast 80S ribosome (Protein Data Bank identifier 4u52) demonstrates that the compound fits into a narrow cavity at the center of the ribosomal structure, stabilized by multiple molecular contacts between the lactone units and surrounding nucleotides [7].

In HeLa cervical cancer cells, Nagilactone C treatment results in a 95% decrease in protein synthesis within 10 minutes of exposure [3]. The compound requires active translation for ribosome dissociation, confirming its mechanism as a translation elongation inhibitor rather than an initiation blocker [6]. Functional studies demonstrate that Nagilactone C inhibits the elongation factor-1α-dependent binding of aminoacyl-transfer RNA to the ribosomal A-site and blocks peptidyl transferase activity [9].

The specificity for eukaryotic translation apparatus represents a crucial therapeutic advantage, as Nagilactone C and related compounds function both in vivo and in vitro while specifically targeting eukaryotic ribosomes [5] [6]. This selectivity distinguishes Nagilactone C from many broad-spectrum protein synthesis inhibitors and contributes to its potential as an anticancer therapeutic agent.

Modulation of Apoptotic Signaling Pathways

Nagilactone C induces programmed cell death through multiple apoptotic signaling mechanisms [3] [4]. The compound triggers caspase-dependent apoptosis pathways while simultaneously modulating cell cycle progression to enhance apoptotic cell death [3]. This dual mechanism contributes to the overall anticancer efficacy observed in various neoplastic cell lines.

The apoptotic response involves activation of the intrinsic mitochondrial pathway, characterized by mitochondrial membrane permeabilization and cytochrome c release [10]. Following protein synthesis inhibition, Nagilactone C induces ribotoxic stress responses that activate Jun N-terminal kinase signaling pathways [3]. This stress response cascade leads to c-Jun phosphorylation and subsequent activator protein 1 (AP-1) pathway modulation, which plays central roles in apoptosis regulation [3] [11].

Cell cycle analysis reveals that Nagilactone C treatment induces G2/M phase arrest through downregulation of key cell cycle regulatory proteins [3]. The compound affects cyclin B1 expression, cyclin-dependent kinase activity, and checkpoint protein function, ultimately leading to irreversible cell cycle arrest and apoptotic cell death [12]. This mechanism parallels observations with other cytotoxic agents that cause G2/M arrest through DNA damage checkpoint activation [12].

The apoptotic signaling also involves modulation of the epithelial-mesenchymal transition pathway, which contributes to both direct cytotoxic effects and anti-metastatic activity [3]. Nagilactone C suppresses transforming growth factor-β1-induced signaling cascades that normally promote cancer cell migration and invasion [3]. This multi-target approach enhances the overall therapeutic potential by addressing both proliferation and metastatic potential of cancer cells.

Anti-Inflammatory Activity Through Nuclear Factor Kappa B Suppression

Nagilactone C and related nagilactone derivatives demonstrate significant anti-inflammatory properties through targeted inhibition of nuclear factor kappa B (NFκB) signaling pathways [13]. The derivative 1-O-β-D-glucoside-nagilactone B, structurally related to Nagilactone C, significantly inhibits nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophages with IC50 values of 0.18 millimolar [13].

The anti-inflammatory mechanism involves direct inhibition of NFκB transcriptional activity, thereby suppressing expression of inducible nitric oxide synthase, a classical pro-inflammatory mediator [13]. This inhibition occurs through prevention of NFκB nuclear translocation, effectively blocking the activation of downstream inflammatory gene expression programs [13] [14]. The compound interrupts the canonical NFκB activation pathway, which normally involves inhibitor of κB kinase complex activation and subsequent inhibitor of κB protein degradation [15].

Mechanistic studies reveal that nagilactone derivatives interfere with the cytoplasmic to nuclear shuttling of NFκB subunits, particularly the RelA and c-Rel components [16]. This intervention prevents the transcriptional activation of pro-inflammatory cytokines, chemokines, and other inflammatory mediators that are typically upregulated during inflammatory responses [13] [15]. The suppression of NFκB activity also contributes to the anticancer effects, as this transcription factor plays crucial roles in cancer cell survival and resistance to apoptosis [17].

The anti-inflammatory activity extends beyond acute inflammatory responses to include modulation of chronic inflammatory processes associated with cancer development and progression. By suppressing NFκB-mediated inflammatory signaling, Nagilactone C may interfere with the inflammatory microenvironment that supports tumor growth, angiogenesis, and metastasis [13].

Insecticidal Properties and Ecological Defense Roles

Nagilactone C exhibits potent insecticidal activity that serves important ecological defense functions for Podocarpus plant species [18] [14] [19]. The compound demonstrates high toxicity against second-instar nymphs of the predatory stink bug Eocanthecona furcellata, representing the highest insecticidal activity among compounds isolated from the hemolymph of Milionia basalis larvae [14]. These larvae sequester Nagilactone C from their host plant Podocarpus macrophyllus at concentrations of 175 micrograms per gram fresh weight [14].

In controlled feeding studies using housefly larvae (Musca domestica), Nagilactone C incorporated into defined diets at 50 parts per million results in complete larval mortality [18] [19]. At sub-lethal concentrations of 25 parts per million, the compound significantly inhibits larval growth and development, reduces pupal weight by approximately 50%, and severely impairs adult emergence [18]. At 12.5 parts per million, while effects on larval development are less severe, pupation and adult emergence remain adversely affected [19].

The insecticidal mechanism appears to involve disruption of protein synthesis in insect cells, similar to the effects observed in cancer cell lines [18]. However, topical application studies reveal that Nagilactone C is not toxic to 3-4 day old housefly larvae or 2-3 day old adults when applied at 5 micrograms per insect, indicating that systemic uptake through feeding is required for toxicity [18] [19].

The ecological significance extends to protection against various herbivorous insects. Nagilactone C, along with nagilactones D and F, functions as an insect feeding deterrent, ultimately providing protection against herbivory [20] [21]. The compound also shows activity against agricultural pests, including the apple moth Epiphyas postvittana and the codling moth Laspeyresia pomonella [22] [23]. This broad-spectrum insecticidal activity supports the role of nagilactones as important chemical defense compounds in the Podocarpaceae family.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

362.13655304 Da

Monoisotopic Mass

362.13655304 Da

Heavy Atom Count

26

Appearance

Powder

UNII

38MVA8L9PT

Other CAS

24338-53-2

Wikipedia

Nagilactone C

Dates

Last modified: 08-15-2023
Krutzik et al. High-content single cell drug screening with phospho-specific flow cytometry Nature Chemical Biology, doi: 10.1038/nchembio.2007.59, published online 23 December 2007. http://www.nature.com/naturechemicalbiology

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